Cholesteryl cervonate
Description
Structure
2D Structure
Properties
CAS No. |
70110-50-8 |
|---|---|
Molecular Formula |
C49H76O2 |
Molecular Weight |
697.1 g/mol |
IUPAC Name |
[(8S,9S,10S,13R,14S,17R)-9,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C49H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-31-33-44-41(38-42)30-32-45-46-35-34-43(40(4)28-26-27-39(2)3)48(46,5)36-37-49(44,45)6/h8-9,11-12,14-15,17-18,20-21,23-24,30,39-40,42-46H,7,10,13,16,19,22,25-29,31-38H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-,24-23-/t40-,42?,43-,44+,45+,46+,48-,49-/m1/s1 |
InChI Key |
MSROWXDDJJHSIL-QLPNHTALSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC1CC[C@H]2C(=CC[C@@H]3[C@@]2(CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)C1 |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC1CCC2C(=CCC3C2(CCC4(C3CCC4C(C)CCCC(C)C)C)C)C1 |
Origin of Product |
United States |
Biosynthesis and Enzymology of Cholesteryl Cervonate
Enzymatic Pathways for Cholesteryl Cervonate Synthesis
The principal enzymatic reaction for the formation of this compound involves the transfer of a cervonoyl group from cervonoyl-CoA to the hydroxyl group of cholesterol. This reaction is catalyzed by acyl-CoA:cholesterol acyltransferase (ACAT). creative-proteomics.com In mammals, two ACAT isoenzymes, ACAT1 and ACAT2, have been identified, and they are encoded by two separate genes. nih.gov
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Isoform Specificity in Cervonate Formation
ACAT1 and ACAT2 exhibit distinct tissue distribution and substrate specificities, which influences their respective roles in this compound formation. nih.govbiorxiv.org ACAT1 is found in a wide range of tissues, including macrophages, steroidogenic tissues, and the liver. biorxiv.orgphysiology.org In contrast, ACAT2 expression is primarily restricted to the liver and small intestine. biorxiv.orgphysiology.org
Studies on the substrate specificity of these isoforms have revealed important differences. ACAT1 shows a preference for oleoyl-CoA. nih.gov On the other hand, ACAT2 can utilize a broader range of unsaturated fatty acyl-CoAs, including linolenoyl-CoA. nih.gov Structural and biochemical analyses of human ACAT1 have provided insights into its preference for unsaturated acyl chains, suggesting that the shape of the substrate-accommodating tunnel within the enzyme favors certain double bond positions, with a potential preference for a Δ9 double bond. biorxiv.orgbiorxiv.org This preference for unsaturated acyl-CoAs by ACAT1 is crucial for the synthesis of cholesteryl esters from fatty acids like cervonic acid. biorxiv.orgbiorxiv.org
The differential expression and substrate preferences of ACAT1 and ACAT2 suggest they have distinct roles in cholesterol esterification. ACAT1 is thought to be primarily involved in the formation of cytoplasmic lipid droplets for cholesterol storage, while ACAT2 is more closely linked to the assembly of lipoproteins in the liver and intestine. physiology.org In human liver, both isoforms are present, but their specific contributions to the biosynthesis of cholesteryl esters in very low-density lipoproteins (VLDL) are still being investigated. nih.gov
Role of Other Acyltransferases in this compound Biosynthesis
While ACATs are the primary enzymes responsible for cholesteryl ester synthesis, other acyltransferases exist that catalyze the esterification of different lipid molecules. For instance, diacylglycerol acyltransferases (DGATs) are responsible for the final step in triglyceride synthesis. physiology.org DGAT1 is structurally related to the ACATs, but its substrate specificity is directed towards diacylglycerol rather than cholesterol. physiology.org
In plants, in addition to acyl-CoA:sterol acyltransferases (ASATs), phospholipid:sterol acyltransferases (PSATs) have been identified, which use phospholipids (B1166683) as the acyl donor. frontiersin.org However, in the context of mammalian this compound biosynthesis, ACATs are the key players. The broader family of membrane-bound O-acyltransferases (MBOAT), to which ACATs belong, includes several other enzymes with distinct substrate specificities, such as those involved in the acylation of signaling proteins like ghrelin and Wnt. biorxiv.orgbiorxiv.org
Substrate Specificity and Kinetic Parameters of Relevant Enzymes in this compound Production
The enzymatic activity of ACAT is dependent on the concentrations of its substrates, cholesterol and long-chain fatty acyl-CoAs. nih.gov The Michaelis constant (Km) is a key kinetic parameter that reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax). news-medical.net A lower Km value indicates a higher affinity of the enzyme for its substrate. news-medical.net
ACAT1 exhibits allosteric activation by cholesterol, meaning that cholesterol binding to a site other than the active site enhances the enzyme's activity. nih.gov This results in a sigmoidal relationship between cholesterol concentration and enzyme activity. nih.govbiorxiv.org Once activated by cholesterol, ACAT1 can utilize a variety of sterols as substrates, provided they have a 3-β-hydroxyl group. nih.gov
With regard to the acyl-CoA substrate, studies have shown that ACAT1 has a preference for unsaturated acyl-CoAs over saturated ones. biorxiv.orgbiorxiv.org For example, ACAT1 shows a preference for oleoyl-CoA over stearoyl-CoA. biorxiv.org This preference is structurally determined by the enzyme's substrate-binding tunnel. biorxiv.orgbiorxiv.org The specific kinetic parameters (Km and Vmax) for cervonoyl-CoA with ACAT1 and ACAT2 are not extensively documented in the readily available literature but would be crucial for a precise understanding of this compound formation rates.
Regulation of this compound Biosynthesis
The synthesis of this compound is tightly regulated at multiple levels to maintain cellular cholesterol homeostasis. This regulation involves transcriptional control of the synthesizing enzymes, as well as post-translational modifications that modulate their activity.
Transcriptional and Translational Control of Synthesizing Enzymes (e.g., SREBP pathway)
The expression of genes involved in cholesterol metabolism, including ACATs, is largely controlled by the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors. frontiersin.orgnih.gov There are three major SREBP isoforms: SREBP-1a, SREBP-1c, and SREBP-2. frontiersin.org SREBP-2 is the primary regulator of genes involved in cholesterol biosynthesis, while the SREBP-1 isoforms are more dominant in regulating fatty acid synthesis. frontiersin.orgimrpress.com
The SREBP pathway is activated when cellular sterol levels are low. reactome.orgnih.gov In this state, the SREBP precursor protein, which is anchored in the endoplasmic reticulum membrane, is transported to the Golgi apparatus. nih.gov There, it undergoes a two-step proteolytic cleavage, releasing the N-terminal active fragment. nih.govahajournals.org This active fragment then translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, activating their transcription. frontiersin.orgnih.gov
While the SREBP pathway is a major regulator of many cholesterol-related genes, the regulation of ACAT1 transcription appears to be distinct, as its gene promoter lacks sterol response elements. frontiersin.org Instead, ACAT1 mRNA levels have been shown to be induced by certain free fatty acids, such as oleic acid, arachidonic acid, and eicosapentaenoic acid, in HepG2 human hepatocyte cells. nih.gov This induction was not observed for ACAT2 mRNA in the same study. nih.gov Furthermore, in hamsters, dietary fatty acids were found to modulate hepatic ACAT activity post-transcriptionally, as the activity levels did not correlate with ACAT-1 and ACAT-2 mRNA and protein levels. nih.gov
The SREBP-1c isoform, which is involved in fatty acid synthesis, can be activated by liver X receptors (LXRs), which are nuclear receptors that sense cellular oxysterol levels. nih.gov This provides a link between cholesterol and fatty acid metabolism. nih.gov
Post-Translational Modifications and Enzyme Activity Modulation
Post-translational modifications (PTMs) provide a rapid mechanism for regulating enzyme activity. nih.govfrontiersin.org For ACAT, several PTMs and other modulatory mechanisms have been described. The activity of ACAT is subject to regulation by interactions with other proteins and by its concentration of acetyl-CoA. scbt.com
ACAT activity can be allosterically activated by cholesterol. nih.govphysiology.org This means that at low cholesterol concentrations, the enzyme's activity is low, but it increases significantly as cholesterol levels rise. frontiersin.org This provides a direct feedback mechanism to control cholesterol esterification based on the availability of free cholesterol.
Furthermore, the activity of ACAT can be influenced by its subcellular localization. ACAT is typically found in the endoplasmic reticulum, but it can translocate to vesicular structures in response to certain inhibitors. frontiersin.org While the direct impact of PTMs like phosphorylation and ubiquitination on ACAT activity is not as extensively characterized as for some other enzymes in the cholesterol synthesis pathway, these modifications are known to be crucial for regulating the activity and degradation of many metabolic enzymes. nih.govnih.gov For instance, HDL2 at low concentrations has been shown to induce the synthesis of ACAT protein in macrophages, suggesting translational regulation. ahajournals.org
Allosteric Regulation and Feedback Mechanisms in this compound Synthesis
The synthesis of cholesteryl esters, including this compound, is a pivotal cellular process for managing cholesterol levels. The primary enzyme orchestrating this intracellular esterification is Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). wjgnet.comjcancer.org The activity of ACAT is intricately controlled by allosteric regulation and feedback mechanisms, ensuring that cholesteryl ester production is finely tuned to the cell's metabolic state. annualreviews.orgcreative-proteomics.com
A key allosteric activator of ACAT is its own substrate, cholesterol. annualreviews.org When the amount of free cholesterol in the endoplasmic reticulum (ER) surpasses a certain threshold (approximately 5 mol% of ER lipids), it activates ACAT. frontiersin.org This activation prompts the enzyme to convert the excess, potentially toxic free cholesterol into inert cholesteryl esters, which are then stored in cytoplasmic lipid droplets. nih.govelifesciences.orgresearchgate.net This mechanism serves as a rapid defense against the harmful accumulation of free cholesterol. frontiersin.org ACAT1 is thought to possess two distinct binding sites for sterols: a substrate site and an allosteric activator site. frontiersin.org Certain oxysterols, which are oxidized derivatives of cholesterol, have also been shown to be potent allosteric activators of ACAT. nih.govelifesciences.org
The availability of the second substrate, long-chain fatty acyl-CoAs, also modulates ACAT activity. creative-proteomics.com For the synthesis of this compound specifically, the presence of cervonoyl-CoA is required. The enzyme preferentially uses certain fatty acyl-CoAs, with oleoyl-CoA being a favored substrate for ACAT1. genecards.org
Feedback inhibition is another critical layer of regulation. The accumulation of the product, cholesteryl esters, within the cell can inhibit further ACAT activity. creative-proteomics.com This prevents the uncontrolled expansion of lipid droplets and maintains a balance between free and esterified cholesterol pools. While the precise mechanism is still under investigation, it is believed to be part of a sophisticated system that links the enzymatic properties of ACAT with cholesterol trafficking within the cell. annualreviews.org
Table 1: Key Regulators of ACAT/SOAT Activity
| Regulator | Type of Regulation | Mechanism of Action |
|---|---|---|
| Cholesterol | Allosteric Activator | Binds to an allosteric site on the enzyme when ER levels are high, increasing catalytic activity to sequester excess cholesterol into esters. annualreviews.orgfrontiersin.org |
| Oxysterols | Allosteric Activator | Certain oxidized forms of cholesterol can potently stimulate ACAT activity. nih.govelifesciences.org |
| Fatty Acyl-CoAs | Substrate/Modulator | The availability of specific acyl-CoAs, like cervonoyl-CoA, is necessary for synthesis; enzyme preference for certain acyl-CoAs can influence the composition of cholesteryl esters. creative-proteomics.comgenecards.org |
| Cholesteryl Esters | Feedback Inhibitor | Product accumulation inhibits enzyme activity, preventing excessive storage in lipid droplets. creative-proteomics.com |
Genetic and Molecular Determinants Influencing this compound Levels
The concentration of this compound in tissues and plasma is governed by a complex network of genetic and molecular factors. These determinants primarily influence the expression and activity of the enzymes responsible for its synthesis and the availability of its precursors. nih.gov
The genes encoding the two isoforms of ACAT, SOAT1 and SOAT2, are major genetic determinants. SOAT1 is expressed ubiquitously in most tissues, whereas SOAT2 expression is largely restricted to the intestine and liver. frontiersin.orgmdpi.comahajournals.org Polymorphisms in these genes can alter the enzyme's expression, stability, or catalytic function, thereby affecting the rate of cholesteryl ester synthesis. genecards.org For instance, genetic inhibition of SOAT1 or SOAT2 in mouse models has been shown to have beneficial effects in the context of certain diseases by increasing the bioavailability of intracellular cholesterol. mdpi.com
In the plasma, the enzyme Lecithin:cholesterol acyltransferase (LCAT) is central to the formation of cholesteryl esters on lipoproteins, particularly high-density lipoprotein (HDL). uniprot.orgwikipedia.org LCAT catalyzes the transfer of a fatty acid from phosphatidylcholine to cholesterol and is responsible for producing the majority of cholesteryl esters found in plasma. nih.gov The specificity of LCAT for different fatty acids is a crucial determinant of the plasma cholesteryl ester profile. nih.gov Genetic variations in the LCAT gene can lead to altered enzyme activity or substrate preference, which could directly impact the levels of circulating this compound. uniprot.orgnih.gov For example, different classes of LCAT with varying specificities for polyunsaturated fatty acids have been identified, which could influence the efficiency of this compound formation. nih.gov
The availability of the substrate cervonic acid (docosahexaenoic acid or DHA, 22:6n-3) is a fundamental molecular determinant. Cellular levels of cervonic acid depend on both dietary intake and endogenous synthesis from the precursor α-linolenic acid. This synthesis pathway involves a series of desaturation and elongation reactions catalyzed by enzymes encoded by the Fatty Acid Desaturase (FADS) and Elongation of Very Long-Chain Fatty Acids (ELOVL) gene families. nih.govnih.govplos.org Single nucleotide polymorphisms (SNPs) in the FADS1 and FADS2 genes, as well as in ELOVL2 and ELOVL5, have been shown to significantly affect the circulating levels of long-chain polyunsaturated fatty acids, including cervonic acid. nih.govnih.govfrontiersin.org Minor allele carriers of certain FADS SNPs, for example, often exhibit lower levels of EPA and DHA. nih.gov Therefore, an individual's genetic makeup in these key enzyme-encoding genes can directly influence the substrate pool available for the synthesis of this compound.
Table 2: Genes and Enzymes Influencing this compound Levels
| Gene | Enzyme | Function | Impact on this compound Levels |
|---|---|---|---|
| SOAT1 | Sterol O-acyltransferase 1 (ACAT1) | Catalyzes intracellular cholesterol esterification in most tissues. wjgnet.comfrontiersin.org | Polymorphisms can alter enzyme activity, affecting the rate of synthesis. genecards.org |
| SOAT2 | Sterol O-acyltransferase 2 (ACAT2) | Catalyzes intracellular cholesterol esterification, primarily in the intestine and liver. mdpi.comahajournals.org | Variations may impact dietary cholesterol absorption and lipoprotein assembly. ahajournals.org |
| LCAT | Lecithin:cholesterol acyltransferase | Responsible for cholesterol esterification in plasma on HDL particles. uniprot.orgwikipedia.org | Genetic variants can alter fatty acid specificity, influencing the composition of circulating cholesteryl esters. nih.gov |
| FADS1, FADS2 | Fatty acid desaturase 1 & 2 | Key desaturase enzymes in the endogenous synthesis of polyunsaturated fatty acids, including cervonic acid. nih.govnih.gov | Polymorphisms are strongly associated with circulating levels of cervonic acid, affecting substrate availability. nih.govfrontiersin.org |
| ELOVL2, ELOVL5 | Elongation of very long chain fatty acids protein 2 & 5 | Elongase enzymes involved in the synthesis pathway of cervonic acid. nih.govnih.gov | Genetic variants can influence the efficiency of fatty acid elongation, impacting the supply of cervonic acid. plos.orgfrontiersin.org |
Compound Names Mentioned in this Article:
Acyl-CoA
Cholesterol
this compound
Cholesteryl ester
Cervonic acid (Docosahexaenoic acid, DHA)
Cervonoyl-CoA
Eicosapentaenoic acid (EPA)
Oleoyl-CoA
Oxysterol
Phosphatidylcholine
Progesterone
α-linolenic acid
Metabolism and Degradation of Cholesteryl Cervonate
Hydrolytic Pathways and Enzymes Involved in Cholesteryl Cervonate Catabolism
The initial and rate-limiting step in the catabolism of this compound is the hydrolysis of the ester bond, a reaction catalyzed by a class of enzymes known as cholesteryl ester hydrolases. This process liberates free cholesterol and cervonic acid, which then enter their respective metabolic pathways. The hydrolytic activity is distributed among different enzymes with distinct subcellular localizations and regulatory mechanisms.
Neutral Cholesteryl Ester Hydrolase (CEH) represents a family of enzymes that function optimally at a neutral pH and are primarily located in the cytoplasm. These enzymes are key to mobilizing cholesteryl esters stored in lipid droplets. The substrate specificity of CEH isoforms can vary significantly depending on the tissue and the specific isoform.
One notable finding regarding the hydrolysis of this compound comes from studies on testicular CEH. Research has shown that the temperature-stable CEH isoform found in rat testis exhibits high specificity for cholesteryl oleate (B1233923) and arachidonate, but it does not hydrolyze cholesteryl docosahexaenoate (this compound) plos.org. This suggests that in certain tissues, specific CEH isoforms may not be responsible for the breakdown of cholesteryl esters containing highly unsaturated fatty acids like DHA.
However, the broader family of carboxylesterases (CES), to which some CEH isoforms belong, displays a wide substrate specificity. Human CES1, for instance, is known to hydrolyze a vast number of substrates and is involved in cholesterol ester metabolism nih.gov. While direct evidence for its action on this compound is limited, its promiscuous nature suggests a potential role. Further research is needed to elucidate which specific CEH or CES isoforms in various tissues are responsible for the hydrolysis of this compound.
Hormone-sensitive lipase (B570770) (HSL), another enzyme with neutral cholesteryl ester hydrolase activity, is known for its broad substrate specificity, catalyzing the hydrolysis of triacylglycerols, diacylglycerols, and cholesteryl esters nih.govwikipedia.org. Its activity against cholesteryl esters is crucial for steroidogenesis in adrenal glands and gonads nih.gov. Given its wide-ranging activity, HSL is a plausible candidate for the hydrolysis of this compound in various cell types, although specific kinetic data for this substrate are not yet available.
Within the acidic environment of the lysosome, Lysosomal Acid Lipase (LAL), also known as acid cholesteryl ester hydrolase, plays a critical role in the degradation of cholesteryl esters delivered to the lysosome via the endocytic pathway frontiersin.orgresearchgate.netyoutube.com. LAL is the primary enzyme responsible for hydrolyzing cholesteryl esters and triglycerides from lipoproteins like low-density lipoprotein (LDL) frontiersin.org.
Deficiency in LAL activity leads to the lysosomal storage disorders Wolman disease and Cholesteryl Ester Storage Disease (CESD), characterized by a massive accumulation of cholesteryl esters and triglycerides in various tissues youtube.comnih.gov. This underscores the essential role of LAL in cellular cholesterol homeostasis. LAL is capable of hydrolyzing a wide range of cholesteryl esters, and it is highly probable that this compound is a substrate for this enzyme, although specific studies focusing on this particular ester are scarce. The cervonic acid and cholesterol released by LAL action are then transported out of the lysosome to be utilized by the cell.
| Enzyme | Optimal pH | Subcellular Location | Known Substrates (General) | Potential Role in this compound Catabolism |
| Cholesteryl Ester Hydrolase (CEH) | Neutral | Cytoplasm, Lipid Droplets | Cholesteryl esters (e.g., oleate, arachidonate) | Varies by isoform; testicular CEH does not hydrolyze it. Other isoforms may be active. |
| Hormone-Sensitive Lipase (HSL) | Neutral | Cytoplasm, Lipid Droplets | Triacylglycerols, Diacylglycerols, Cholesteryl esters | Likely hydrolyzes this compound due to broad substrate specificity. |
| Lysosomal Acid Lipase (LAL) | Acidic | Lysosomes | Cholesteryl esters from lipoproteins, Triglycerides | Primary enzyme for lysosomal degradation of endocytosed this compound. |
Following the hydrolysis of this compound, the liberated cervonic acid (DHA) undergoes further degradation, primarily through peroxisomal β-oxidation. Peroxisomes are organelles that play a crucial role in the metabolism of very-long-chain and polyunsaturated fatty acids. The β-oxidation of DHA in peroxisomes is a specialized process that shortens the fatty acid chain, producing acetyl-CoA and shorter-chain fatty acids that can then be further metabolized in the mitochondria for energy production.
Intracellular Trafficking and Compartmentalization of this compound
The movement and storage of this compound within the cell are tightly controlled processes, ensuring that this lipid is available where needed while preventing its potentially toxic accumulation. Lipid droplets and the endoplasmic reticulum are central players in this intricate trafficking network.
Lipid Droplet Dynamics and Association of this compound
Lipid droplets are dynamic organelles that serve as the primary sites for the storage of neutral lipids, including cholesteryl esters and triglycerides nih.govescholarship.org. These organelles consist of a neutral lipid core surrounded by a phospholipid monolayer and a diverse array of associated proteins, collectively known as the lipid droplet proteome nih.govnih.gov. The composition of the lipid droplet proteome can vary depending on the cell type and the predominant neutral lipid stored nih.gov.
Cholesteryl esters, including this compound, are synthesized in the endoplasmic reticulum and are then sequestered into the core of forming lipid droplets. The association of this compound with lipid droplets provides a mechanism for its safe storage and regulated mobilization. When the cell requires cholesterol or DHA, enzymes such as HSL can be recruited to the lipid droplet surface to hydrolyze the stored cholesteryl esters. The dynamics of lipid droplets, including their formation, growth, and fusion, are therefore critical for managing the cellular pool of this compound. Proteomic studies have begun to differentiate the protein profiles of cholesteryl ester-enriched versus triacylglycerol-enriched lipid droplets, suggesting specialized mechanisms for the handling of different neutral lipids plos.orgnih.govplos.org.
Endoplasmic Reticulum and Cytosolic Pool Interactions
The endoplasmic reticulum (ER) is the central site for the synthesis of cholesteryl esters. The enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), located in the ER, catalyzes the esterification of cholesterol with fatty acids, including cervonic acid, to form this compound. This newly synthesized this compound can then be incorporated into the forming lipid droplets that bud off from the ER membrane escholarship.org.
The ER also plays a crucial role in sensing cellular cholesterol levels and regulating cholesterol homeostasis. There is a continuous flux of cholesterol and its esters between the ER and other cellular compartments, including lipid droplets. This trafficking is mediated by both vesicular and non-vesicular transport mechanisms, involving specific lipid transfer proteins. Docosahexaenoic acid (DHA), the fatty acid component of this compound, has been shown to induce ER stress under certain conditions, which can, in turn, influence lipid metabolism and lipolysis nih.govnih.govresearchgate.netresearchgate.net. The interplay between the ER and lipid droplets is therefore essential for maintaining the balance between this compound synthesis, storage, and degradation, ensuring a steady supply of cholesterol and DHA for cellular needs while preventing lipid-induced cellular stress.
Inter-organelle Lipid Transport Mechanisms
The transport of cholesteryl esters, such as this compound, within the cell is a complex process involving multiple organelles and transport mechanisms. It is essential for maintaining cholesterol homeostasis, signaling, and membrane integrity. The journey of this compound typically begins with the uptake of lipoproteins from the extracellular environment.
Once endocytosed, low-density lipoproteins (LDLs) carrying cholesteryl esters are delivered to late endosomes and lysosomes. nih.gov Within the acidic environment of these organelles, the enzyme lysosomal acid lipase (LAL) hydrolyzes cholesteryl esters into free cholesterol and fatty acids, in this case, cervonic acid. nih.govnih.gov The liberated free cholesterol is then exported from the lysosome. This export is a critical step, facilitated by proteins like Niemann-Pick C1 (NPC1) and Niemann-Pick C2 (NPC2), and is thought to occur at membrane contact sites (MCS)—regions where the lysosomal membrane comes into close proximity with other organelles like the endoplasmic reticulum (ER). nih.govfrontiersin.org
Cholesterol transport from one organelle to another can occur through two primary pathways:
Vesicular Transport : This mechanism involves the budding and fusion of small, membrane-bound vesicles that carry cargo, including lipids, between compartments of the secretory and endocytic pathways. nih.gov For instance, cholesterol moves from the endocytic recycling compartment to the plasma membrane via vesicles. ahajournals.org
Non-Vesicular Transport : This is a faster process that does not involve vesicles and often occurs at MCS. nih.gov It is mediated by lipid transfer proteins (LTPs) that can extract a lipid from one membrane and carry it through the aqueous cytoplasm to another. frontiersin.orgnih.gov This mode of transport is crucial for organelles not connected by vesicular trafficking, such as mitochondria. nih.gov
The free cholesterol, once transported from the lysosome to the endoplasmic reticulum, can be re-esterified by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). nih.gov This process, which would re-form this compound from free cholesterol and cervonoyl-CoA, is a key regulatory step. The newly synthesized cholesteryl esters are then typically stored in cytosolic lipid droplets (LDs). nih.govresearchgate.net
Lipid droplets are dynamic organelles that serve as the primary sites for storing neutral lipids, including triacylglycerols and cholesteryl esters. researchgate.net They are not static reservoirs; there is a constant interplay between LDs and other organelles. For instance, LDs can be broken down to release their contents through a process involving cytosolic lipases. Furthermore, lysosomes can engulf and degrade entire lipid droplets in a specialized form of autophagy known as "lipophagy," providing another pathway for the mobilization of stored cholesteryl esters. researchgate.netembopress.org This dynamic cycle of hydrolysis, transport, re-esterification, storage, and mobilization allows the cell to precisely regulate its lipid content.
Table 1: Key Proteins and Organelles in Cholesteryl Ester Transport This table is interactive. You can sort and filter the data.
| Organelle/Protein | Primary Role in Cholesteryl Ester Metabolism | Transport Mechanism Involved |
|---|---|---|
| Lysosome | Hydrolysis of lipoprotein-derived cholesteryl esters. | - |
| Lysosomal Acid Lipase (LAL) | Enzyme that catalyzes the hydrolysis of cholesteryl esters. | - |
| NPC1/NPC2 | Facilitate the egress of free cholesterol from the lysosome. | Non-Vesicular |
| Endoplasmic Reticulum (ER) | Site of cholesterol synthesis and re-esterification. | - |
| ACAT | Enzyme that re-esterifies free cholesterol into cholesteryl esters. | - |
| Lipid Droplet (LD) | Storage of newly synthesized cholesteryl esters. | - |
| Lipid Transfer Proteins (LTPs) | Mediate non-vesicular transport of lipids at membrane contact sites. | Non-Vesicular |
Metabolic Flux Analysis of this compound Turnover
Metabolic Flux Analysis (MFA) is a powerful experimental and computational technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. wikipedia.org It provides a detailed snapshot of cellular metabolism in action, going beyond simple measurements of metabolite concentrations. The core principle of MFA involves using stable isotope tracers, such as ¹³C-labeled glucose or fatty acids, to track the path of atoms through metabolic networks. mdpi.com By measuring the incorporation of these isotopes into various downstream metabolites and applying mathematical models, researchers can calculate the rates of interconnected pathways. wikipedia.orgmdpi.com
In the context of this compound turnover, MFA can be employed to dissect the dynamic processes of its synthesis, storage, and degradation. While specific MFA studies focusing solely on this compound are not prevalent, the methodology has been applied to analyze cholesterol biosynthesis and the turnover of general cholesteryl ester pools. nih.govnih.govnih.gov
A hypothetical MFA study on this compound turnover might involve the following steps:
Isotopic Labeling : Cultured cells or an in vivo model would be supplied with a stable isotope-labeled precursor, such as ¹³C-labeled cervonic acid or ¹³C-labeled cholesterol.
Sample Analysis : After a period of incubation, lipids would be extracted from different cellular compartments (e.g., lysosomes, ER, lipid droplets). Mass spectrometry would then be used to measure the mass isotopomer distribution—the pattern of ¹³C labeling—in free cholesterol, free cervonic acid, and this compound.
Flux Calculation : The isotopic labeling data would be fed into a metabolic network model that includes all the relevant reactions: hydrolysis by LAL, transport between organelles, re-esterification by ACAT, and mobilization from lipid droplets. The model would then solve for the set of fluxes that best explains the observed labeling patterns.
The results of such an analysis would provide quantitative rates for key metabolic pathways, as illustrated in the conceptual data table below. This information is invaluable for understanding how the turnover of specific cholesteryl esters is regulated and how it might be altered in various physiological or disease states. For example, studies have used isotopic labeling to determine the turnover rates of different classes of cholesteryl esters in plasma lipoproteins, revealing that these rates can be influenced by both the lipoprotein class and the specific fatty acid moiety. nih.govnih.govjci.org More advanced flux analyses of cholesterol biosynthesis have revealed that the usage of different synthetic pathways is highly tissue-specific and dependent on metabolic conditions. nih.gov
Table 2: Conceptual Metabolic Flux Analysis of Cholesteryl Ester Turnover This table is interactive. You can sort and filter the data.
| Metabolic Flux | Control Condition (nmol/mg protein/hr) | Experimental Condition (nmol/mg protein/hr) | Fold Change |
|---|---|---|---|
| CE Hydrolysis (Lysosome) | 15.2 ± 1.8 | 8.1 ± 0.9 | -1.88 |
| Cholesterol Efflux (from Lysosome) | 14.9 ± 1.7 | 7.9 ± 0.8 | -1.89 |
| CE Synthesis (ER via ACAT) | 10.5 ± 1.1 | 18.5 ± 2.2 | +1.76 |
| CE Storage (to Lipid Droplet) | 9.8 ± 1.0 | 17.1 ± 2.0 | +1.74 |
| CE Mobilization (from Lipid Droplet) | 2.1 ± 0.3 | 4.5 ± 0.6 | +2.14 |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the output of a metabolic flux analysis experiment.
Cellular and Molecular Mechanisms of Cholesteryl Cervonate
Integration and Dynamics within Biological Membranes
The incorporation of cholesteryl esters, including cholesteryl cervonate, into cellular membranes has profound effects on the structural and functional attributes of the lipid bilayer. These effects are largely dictated by the biophysical properties of the cholesterol moiety and the attached fatty acyl chain.
Cholesterol itself is a critical regulator of membrane fluidity, exerting a bidirectional effect. At physiological temperatures, cholesterol tends to decrease membrane fluidity by restricting the motion of phospholipid fatty acid chains. Conversely, at lower temperatures, it prevents the tight packing of phospholipids (B1166683), thereby increasing fluidity and preventing the membrane from becoming too rigid quora.comlabxchange.orgstudy.com. This buffering action is crucial for maintaining optimal membrane function across a range of temperatures quora.comlabxchange.org.
When cholesterol is esterified to a fatty acid, such as in this compound, its polarity is significantly reduced, making it much more hydrophobic than free cholesterol creative-proteomics.comwikipedia.org. While the bulk of cholesteryl esters are trafficked to lipid droplets for storage, their transient presence or accumulation in membranes can influence the bilayer's physical state. The presence of the highly unsaturated and flexible cervonic acid chain in this compound can introduce a degree of disorder within the hydrophobic core of the membrane, counteracting the ordering effect of the rigid steroid nucleus of cholesterol. This can lead to localized changes in membrane fluidity and packing.
| Component | Effect on Membrane Fluidity at Physiological Temperature | Mechanism |
| Cholesterol | Decreases fluidity | The rigid steroid ring structure restricts the movement of adjacent phospholipid fatty acid chains study.com. |
| Cholesteryl Esters | Can locally alter fluidity | The bulky, hydrophobic nature of the molecule can disrupt the ordered packing of phospholipids. The specific effect depends on the attached fatty acid. |
| Polyunsaturated Fatty Acid Chains (like Cervonic Acid) | Increases fluidity | The kinks in the unsaturated chains prevent tight packing of lipids . |
Lipid rafts are specialized microdomains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins creative-proteomics.comnih.govnih.gov. These platforms are crucial for cellular processes such as signal transduction and membrane trafficking nih.gov. Cholesterol is a key organizing principle of lipid rafts, acting as a dynamic "glue" that helps to order the saturated acyl chains of sphingolipids into a liquid-ordered (lo) phase, which is distinct from the surrounding liquid-disordered (ld) phase of the bulk membrane nih.govnih.gov.
The accumulation of cholesteryl esters can modulate the organization and function of lipid rafts creative-proteomics.com. While free cholesterol is essential for raft formation, the esterification to a fatty acid alters its partitioning within the membrane. Cholesteryl esters, being more nonpolar, are generally excluded from the more ordered raft domains and are preferentially directed towards the more disordered lipid environment or into lipid droplets. However, their presence can influence the cholesterol dynamics within the membrane, indirectly affecting raft stability and the localization of raft-associated proteins creative-proteomics.comaps.org. The incorporation of the bulky and flexible cervonate chain could further disrupt the tight packing required for stable raft formation if this compound were to accumulate in these domains.
The lipid environment of the plasma membrane, including the presence of cholesterol and its esters, can significantly influence the function of membrane-bound proteins. G-protein coupled receptors (GPCRs), the largest family of cell surface receptors, are particularly sensitive to the surrounding lipid composition ox.ac.uknih.govbioscientifica.comresearchgate.net. Cholesterol has been shown to bind to specific sites on some GPCRs, allosterically modulating their conformation, ligand binding, and signaling activity ox.ac.uknih.govresearchgate.netccmb.res.inmdpi.com. This can involve stabilizing specific receptor states or facilitating receptor oligomerization within the membrane nih.govresearchgate.net. While direct interactions of cholesteryl esters with GPCRs are less characterized, their influence on membrane properties like fluidity and raft organization can indirectly affect GPCR function by altering the environment in which these receptors operate researchgate.net.
Similarly, the function of ion channels such as Orai1, a key component of the store-operated calcium entry (SOCE) pathway, is modulated by membrane cholesterol nih.govdntb.gov.uanih.gov. Studies have shown that Orai1 activity is sensitive to the cholesterol content of the plasma membrane, with cholesterol depletion leading to enhanced Orai1 currents nih.gov. It is proposed that Orai1 senses the membrane cholesterol levels, and direct interaction with cholesterol inhibits its activity nih.gov. A putative cholesterol-binding domain has been identified in the N-terminus of Orai1 nih.gov. Changes in the levels of cholesteryl esters, including this compound, could influence the availability of free cholesterol in the membrane and thereby indirectly modulate the activity of channels like Orai1.
Role in Intracellular Lipid Homeostasis and Storage
This compound is a central molecule in the cellular pathways that govern the storage and mobilization of both cholesterol and polyunsaturated fatty acids. Its formation and breakdown are tightly regulated processes that are integral to maintaining lipid homeostasis and preventing cellular toxicity from an excess of free cholesterol.
Lipid droplets are dynamic intracellular organelles that serve as the primary sites for storing neutral lipids, mainly triacylglycerols (TAGs) and cholesteryl esters (CEs) creative-proteomics.comembopress.orgnih.govhelsinki.fi. The esterification of cholesterol to form CEs is a critical step that facilitates its storage within the hydrophobic core of lipid droplets creative-proteomics.comnih.govlipotype.com. This process sequesters excess cholesterol, preventing its accumulation in membranes where it can be cytotoxic nih.gov.
Lipid droplets are not static storage depots but are actively remodeled to meet the cell's metabolic needs nih.govbiorxiv.org. This involves the mobilization of stored lipids through enzymatic hydrolysis and the synthesis of new lipids for storage nih.gov.
| Process | Description | Key Molecules/Organelles |
| Lipid Droplet Formation | Synthesis of neutral lipids in the ER leads to their accumulation and budding off to form lipid droplets. | Endoplasmic Reticulum, Triacylglycerols, Cholesteryl Esters (including this compound) creative-proteomics.comhelsinki.fi |
| Lipid Storage | Cholesteryl esters are stored in the core of lipid droplets to prevent cellular toxicity from free cholesterol. | Lipid Droplets creative-proteomics.comlipotype.com |
| Lipid Droplet Remodeling | Dynamic process of lipid mobilization and synthesis to meet cellular demands. | Lipases, Acyltransferases nih.govbiorxiv.org |
The levels of cholesteryl esters within a cell are controlled by a continuous cycle of esterification and hydrolysis nih.govnih.gov. This dynamic process allows the cell to buffer its free cholesterol levels and mobilize stored cholesterol when needed for various cellular functions, such as membrane synthesis or steroid hormone production creative-proteomics.com.
Esterification: The primary enzyme responsible for the esterification of cholesterol in most cells is Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT) creative-proteomics.comcreative-proteomics.com. ACAT is an ER-resident enzyme that catalyzes the transfer of a fatty acyl group from an acyl-CoA molecule to the hydroxyl group of cholesterol, forming a cholesteryl ester creative-proteomics.com. The substrate for this reaction can be cervonoyl-CoA, leading to the formation of this compound. The activity of ACAT is regulated by the intracellular level of free cholesterol, providing a feedback mechanism to prevent its excessive accumulation creative-proteomics.com.
Hydrolysis: The breakdown of cholesteryl esters stored in lipid droplets is carried out by neutral cholesterol ester hydrolase (nCEH) creative-proteomics.com. This enzyme catalyzes the hydrolysis of the ester bond, releasing free cholesterol and a fatty acid creative-proteomics.com. In the case of this compound, this would release cholesterol and cervonic acid. The liberated free cholesterol can then be utilized by the cell or effluxed to extracellular acceptors creative-proteomics.com. This hydrolysis step is crucial for the mobilization of cholesterol from its storage form. In certain cellular compartments like lysosomes, acid cholesterol ester hydrolase (aCEH) is responsible for hydrolyzing CEs from internalized lipoproteins creative-proteomics.com. The balance between the activities of ACAT and nCEH determines the net accumulation of cholesteryl esters within the cell creative-proteomics.com.
| Enzyme | Function | Location | Substrates | Products |
| ACAT/SOAT | Cholesterol Esterification | Endoplasmic Reticulum | Cholesterol, Acyl-CoA (e.g., Cervonoyl-CoA) | Cholesteryl Ester (e.g., this compound), CoA creative-proteomics.comcreative-proteomics.com |
| nCEH | Cholesteryl Ester Hydrolysis | Cytoplasm (associated with lipid droplets) | Cholesteryl Ester (e.g., this compound) | Cholesterol, Fatty Acid (e.g., Cervonic Acid) creative-proteomics.com |
| aCEH | Cholesteryl Ester Hydrolysis | Lysosomes | Cholesteryl Ester | Cholesterol, Fatty Acid creative-proteomics.com |
Modulation of Specific Cellular Processes by this compound
The biological impact of this compound is realized through its influence on various cellular activities. As a storage and transport form of both cholesterol and an essential omega-3 fatty acid, its availability and metabolism are intricately linked to the maintenance of cellular homeostasis.
Mechanistic Insights into Lipid-Mediated Signaling Pathways
This compound plays a significant, albeit indirect, role in lipid-mediated signaling, primarily through the release of its components, cholesterol and cervonic acid (DHA), which are key modulators of signaling platforms in the cell membrane. The hydrolysis of this compound by esterases makes these molecules available to influence cellular signaling cascades.
Cholesterol is an essential structural component of the plasma membrane and is critical for the formation and stability of specialized microdomains known as lipid rafts. These rafts are enriched in cholesterol and sphingolipids and serve as organizing centers for signaling proteins, thereby facilitating or inhibiting signal transduction. By contributing to the cellular pool of free cholesterol, hydrolyzed this compound can influence the integrity and function of these signaling platforms.
DHA, once liberated from this compound, can be incorporated into membrane phospholipids. This incorporation alters the biophysical properties of the membrane, including its fluidity and the composition of lipid rafts. DHA-containing phospholipids can influence the activity of membrane-bound receptors and enzymes, thereby modulating a variety of signaling pathways. For instance, omega-3 fatty acids can compete with omega-6 fatty acids like arachidonic acid for incorporation into membranes, which in turn affects the production of signaling molecules such as eicosanoids that are involved in inflammation.
The table below summarizes the roles of the constituent components of this compound in lipid-mediated signaling pathways.
| Component | Role in Signaling Pathways | Key Mechanisms |
| Cholesterol | Structural component of lipid rafts | Modulates membrane fluidity and organization, facilitates protein-protein interactions within rafts. |
| Cervonic Acid (DHA) | Incorporation into membrane phospholipids | Alters lipid raft composition, serves as a precursor for anti-inflammatory signaling molecules. |
Involvement in Cellular Stress Responses in Model Systems
This compound is implicated in cellular stress responses, primarily by acting as a reservoir for cholesterol and DHA, which can be mobilized during conditions of cellular stress. The esterification of free cholesterol and fatty acids into cholesteryl esters is a key mechanism to buffer the cell against the toxic effects of lipid overload, a condition known as lipotoxicity.
Under conditions of excess cholesterol, the accumulation of free cholesterol in cellular membranes, particularly the endoplasmic reticulum (ER), can lead to ER stress. The esterification of cholesterol with fatty acids, including cervonic acid, and the subsequent storage of the resulting cholesteryl esters in lipid droplets, alleviates this stress. Lipid droplets are dynamic organelles that sequester neutral lipids, preventing their detrimental effects on other organelles.
Furthermore, the cervonic acid component of this compound has been shown to have protective effects against cellular stress. As a polyunsaturated fatty acid, DHA can be targeted by reactive oxygen species (ROS), but it also plays a role in activating antioxidant defense mechanisms. Studies have shown that DHA can suppress oxidative stress-induced autophagy and cell death in certain cell types. The release of DHA from this compound stores could therefore provide a substrate for anti-inflammatory and pro-resolving lipid mediators, which are crucial in mitigating stress responses. For instance, excitatory neurotransmission can induce cellular stress leading to cholesterol loss in neurons, highlighting the dynamic interplay of lipids in neuronal stress responses.
The following table outlines the involvement of this compound's components in cellular stress responses based on findings from model systems.
| Stress Condition | Role of this compound Components | Observed Effects in Model Systems |
| Lipotoxicity | Storage of excess cholesterol and fatty acids | Formation of lipid droplets to prevent ER stress and apoptosis. |
| Oxidative Stress | Release of DHA | DHA can modulate antioxidant pathways and suppress stress-induced autophagy. |
| Inflammation | Release of DHA | DHA serves as a precursor to anti-inflammatory and pro-resolving lipid mediators. |
Regulation of Organelle Integrity and Function in Preclinical Models
The integrity and function of cellular organelles are critically dependent on their membrane lipid composition. This compound, by providing cholesterol and DHA, contributes to the maintenance of organelle health.
The primary site of cholesteryl ester storage is the lipid droplet. These organelles are not merely inert storage depots but are actively involved in regulating cellular lipid homeostasis through interactions with other organelles, including the ER, mitochondria, and peroxisomes. The sequestration of this compound within lipid droplets prevents the accumulation of its free components in other organellar membranes where they could disrupt function.
The endoplasmic reticulum is a central hub for lipid synthesis, including the esterification of cholesterol to form cholesteryl esters. The regulation of cholesterol levels within the ER is crucial, as excessive free cholesterol can trigger the unfolded protein response (UPR), a hallmark of ER stress, which in turn can impair cholesterol synthesis and efflux. The formation of this compound is thus a key process in maintaining ER homeostasis.
Mitochondria are also influenced by cellular cholesterol levels. While mitochondrial membranes have a relatively low cholesterol content compared to the plasma membrane, the transport of cholesterol to the inner mitochondrial membrane is a critical step in steroidogenesis. The mobilization of cholesterol from cholesteryl ester stores in lipid droplets can provide the necessary substrate for this process. Dysregulation of mitochondrial cholesterol levels can impact membrane fluidity, respiratory chain function, and the generation of reactive oxygen species.
The table below summarizes the role of this compound and its components in the regulation of organelle integrity and function.
| Organelle | Role of this compound/Components | Functional Impact |
| Lipid Droplets | Storage of this compound | Sequesters neutral lipids, preventing lipotoxicity and interacting with other organelles. |
| Endoplasmic Reticulum | Site of this compound synthesis | Maintains ER cholesterol homeostasis, preventing ER stress. |
| Mitochondria | Source of cholesterol for mitochondrial import | Cholesterol from hydrolyzed this compound can be used for steroidogenesis and influences membrane properties. |
Advanced Analytical and Methodological Approaches in Cholesteryl Cervonate Research
High-Resolution Mass Spectrometry for Comprehensive Lipidomics Profiling
High-resolution mass spectrometry (HRMS) stands as a cornerstone in the field of lipidomics, offering unparalleled sensitivity and specificity for the analysis of complex lipid mixtures. Its application in cholesteryl cervonate research enables detailed molecular characterization and quantitative analysis.
Both targeted and untargeted lipidomics strategies are employed to study this compound.
Targeted analysis focuses on the precise quantification of this compound and other known cholesteryl esters. This approach utilizes techniques like selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) on triple quadrupole or high-resolution Orbitrap mass spectrometers. In this setup, the mass spectrometer is programmed to detect specific precursor-to-product ion transitions characteristic of cholesteryl esters. For instance, upon collision-induced dissociation, cholesteryl esters typically yield a common fragment ion corresponding to the cholesterol backbone (m/z 369.35). By monitoring this specific transition, researchers can achieve high sensitivity and specificity for quantification, even in complex biological matrices. To ensure accuracy, stable isotope-labeled internal standards, such as deuterated cholesteryl esters, are often used.
Untargeted lipidomics , on the other hand, aims to provide a comprehensive profile of all detectable lipids in a sample, including previously uncharacterized species. This is typically achieved using HRMS instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, which can determine the accurate mass of ions to a high degree of precision (typically <5 ppm). This high mass accuracy allows for the confident assignment of elemental compositions to the detected ions, facilitating the identification of this compound among a vast array of other lipids. While powerful for discovery, untargeted approaches generally offer semi-quantitative data unless specific standards for each identified lipid are included.
A recent study highlighted a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for profiling cholesterol and cholesteryl esters, including polyunsaturated variants like this compound, in mammalian cells and tissues. This method is compatible with high-throughput lipidomics strategies and provides a comprehensive picture of their content. biorxiv.org
| Analytical Approach | Instrumentation | Key Advantages | Key Limitations |
|---|---|---|---|
| Targeted Quantification | Triple Quadrupole MS, Orbitrap MS | High sensitivity and specificity, absolute quantification with standards | Limited to pre-selected analytes |
| Untargeted Profiling | QTOF-MS, Orbitrap MS | Comprehensive lipid profiling, discovery of novel lipids | Often semi-quantitative, complex data analysis |
To understand the dynamics of this compound metabolism, researchers utilize stable isotope tracing coupled with mass spectrometry. This powerful technique allows for the tracking of atoms from labeled precursors through metabolic pathways into the final product, providing insights into the rates of synthesis, turnover, and transport.
In a typical experiment, cells or organisms are supplied with a stable isotope-labeled precursor, such as ¹³C-labeled docosahexaenoic acid (DHA) or ¹³C-labeled cholesterol. As the cells metabolize these precursors, the ¹³C atoms are incorporated into newly synthesized this compound. Mass spectrometry can then distinguish between the unlabeled (endogenous) and the ¹³C-labeled (newly synthesized) this compound based on their mass difference.
By measuring the rate of incorporation of the stable isotope label over time, researchers can calculate the metabolic flux, or the rate of synthesis and turnover, of this compound. This approach has been instrumental in elucidating the dynamics of cholesterol esterification and transport in various physiological and pathological conditions. For example, studies have used stable isotopes to investigate reverse cholesterol transport, a process where excess cholesterol is transported from peripheral tissues back to the liver. nih.gov
Isotope ratio mass spectrometry (IRMS) is a highly precise technique used in these studies, particularly for tracing ¹³C-labeled cholesterol. nih.govresearchgate.net Tandem mass spectrometry can also be employed to determine the location of the isotopic label within the lipid molecule, providing further detail on the metabolic pathways involved. mdpi.com
Spatial lipidomics aims to map the distribution of lipids, including this compound, directly within tissue sections. Imaging mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI), are at the forefront of this field.
In MALDI imaging , a thin tissue section is coated with a matrix that absorbs energy from a laser. The laser is then fired across the tissue section in a grid-like pattern, desorbing and ionizing lipids from the tissue. The mass spectrometer then detects the ions at each x, y coordinate, generating a mass spectrum for each pixel. By plotting the intensity of the ion corresponding to this compound across the tissue, a detailed map of its spatial distribution can be created. This has been used to visualize the accumulation of cholesteryl esters in features of atherosclerotic plaques. nih.gov
DESI imaging operates under ambient conditions and uses a charged solvent spray to desorb and ionize molecules from the tissue surface. This technique is particularly useful for analyzing the surface of tissues without extensive sample preparation.
These imaging techniques provide invaluable information on the localization of this compound in specific cell types or histological features, linking its presence to specific biological functions or pathological processes. nih.govnih.gov
Advanced Chromatographic Separation Techniques
Due to the complexity of biological lipid extracts, which can contain thousands of individual lipid species, chromatographic separation is a critical step prior to mass spectrometric analysis. Advanced chromatographic techniques provide the necessary resolution to separate this compound from other structurally similar lipids.
Ultra-High Performance Liquid Chromatography (UHPLC) has become the standard for lipidomics due to its high resolution, speed, and sensitivity. UHPLC systems utilize columns packed with sub-2 µm particles, which allows for much higher separation efficiency compared to traditional High-Performance Liquid Chromatography (HPLC).
For the analysis of this compound, reversed-phase (RP) UHPLC is commonly employed. In RP-UHPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This allows for the separation of cholesteryl esters based on the length and degree of unsaturation of their fatty acyl chains. bohrium.comisotope.com Hyphenating UHPLC with high-resolution mass spectrometry (UHPLC-HRMS) creates a powerful platform for the comprehensive analysis of cholesteryl esters. biorxiv.org
| Parameter | Typical Conditions for Cholesteryl Ester Analysis |
|---|---|
| Column Chemistry | Reversed-phase (e.g., C18, C8) |
| Particle Size | < 2 µm |
| Mobile Phase | Gradients of acetonitrile, isopropanol, and water with additives |
| Detection | Hyphenated with ESI-HRMS |
Supercritical Fluid Chromatography (SFC) is a powerful alternative to liquid chromatography for the separation of lipids. SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. Supercritical CO₂ has low viscosity and high diffusivity, which allows for fast and efficient separations. nih.govnih.gov
SFC is particularly well-suited for the analysis of nonpolar lipids like cholesteryl esters. nih.govresearchgate.net It operates as a normal-phase chromatographic technique, providing a different selectivity compared to reversed-phase LC. This orthogonality can be advantageous for resolving complex mixtures of cholesteryl esters that may co-elute in RP-UHPLC. The use of modifiers, such as methanol (B129727) or ethanol, allows for the tuning of the mobile phase polarity to optimize the separation of different lipid classes. nih.gov
Spectroscopic Methods for Conformational and Interaction Studies
Spectroscopic techniques are indispensable for elucidating the three-dimensional structure of this compound and its interactions with other biomolecules. These methods offer high-resolution information on molecular conformation and dynamics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of molecules like this compound. High-frequency ¹H NMR, for instance, allows for the complete assignment of all proton chemical shifts and coupling constants. nih.gov This detailed information can be used to perform a full spin analysis, revealing the precise spatial arrangement of atoms within the molecule. nih.gov
For cholesteryl esters, NMR can establish the conformation of both the sterol backbone and the fatty acid chain. nih.gov Comparison of experimental vicinal coupling constants with those calculated using specialized software provides excellent correlation and validates the determined conformation. nih.gov Such analyses have shown that the side chain of cholesteryl esters can adopt an extended conformation. nih.gov While specific studies on this compound are not extensively detailed in the provided search results, the methodologies applied to other cholesteryl esters, such as cholesteryl benzoate, are directly applicable for the conformational analysis of this compound. nih.gov
Table 1: Key ¹H NMR Parameters for Conformational Analysis of Cholesteryl Esters
| Parameter | Information Gained | Example Application |
| Chemical Shifts (δ) | Electronic environment of each proton. | Distinguishing protons on the sterol nucleus from those on the cervonyl chain. |
| Coupling Constants (J) | Dihedral angles between adjacent protons, revealing bond orientations. | Determining the staggered or eclipsed conformation of the fatty acid chain. |
| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons, identifying folded structures. | Mapping the interaction between the cervonyl chain and the cholesterol ring. |
This table is a representative example of how NMR parameters are used in the conformational analysis of cholesteryl esters, based on general NMR principles.
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for investigating the interactions between lipids and proteins within biological membranes. researchgate.netnih.gov By analyzing the vibrational modes of specific chemical bonds, FTIR can provide information about changes in the secondary structure of proteins upon interaction with lipids, as well as alterations in the lipid environment. researchgate.net
Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly useful for studying membrane systems. researchgate.net In the context of this compound, this technique can be employed to understand how this cholesteryl ester influences the conformation of membrane-associated proteins. The interaction of cholesteryl esters with membrane proteins can modulate their function, and FTIR can detect subtle changes in the protein's amide I and amide II bands, which are sensitive to secondary structure elements like α-helices and β-sheets. nih.gov
Furthermore, FTIR can probe the lipid environment itself. The vibrational frequencies of the C-H stretching modes of the lipid acyl chains provide information about the order and packing of the lipid bilayer. researchgate.net The presence of this compound can influence the fluidity and organization of the membrane, which can be monitored by shifts in these vibrational bands.
Table 2: Characteristic FTIR Bands for Studying Lipid-Protein Interactions
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Structural Information |
| 1750-1725 | C=O stretch (ester) | Environment of the cholesteryl ester carbonyl group. |
| 1650-1660 | Amide I (α-helix) | Protein secondary structure. |
| 1620-1640 | Amide I (β-sheet) | Protein secondary structure. |
| 2850-2860 | CH₂ symmetric stretch | Lipid acyl chain order and packing. |
| 2920-2930 | CH₂ asymmetric stretch | Lipid acyl chain order and packing. |
This table provides a summary of key FTIR vibrational bands relevant to the study of cholesteryl ester interactions with proteins in a membrane environment.
Computational and Systems Biology Approaches
Computational and systems biology methods provide a powerful framework for integrating experimental data and simulating the complex behavior of this compound in biological systems. These approaches allow for the investigation of molecular interactions and metabolic pathways at a level of detail that is often inaccessible through experimental means alone.
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations can provide detailed insights into the behavior of this compound within a lipid bilayer, revealing its influence on membrane properties such as thickness, fluidity, and local ordering of lipid chains. nih.govmdpi.com
In MD simulations of cholesterol-containing membranes, it has been observed that cholesterol induces local ordering of the hydrocarbon chains of surrounding lipids. nih.gov This ordering effect is a key factor in the regulation of membrane fluidity and the formation of lipid rafts. scispace.com Similar simulations can be applied to this compound to understand how the bulky and highly unsaturated cervonyl chain modulates these effects. The presence of the long polyunsaturated fatty acid chain in this compound is expected to have distinct effects on membrane dynamics compared to free cholesterol.
Coarse-grained and all-atom MD simulations can be employed to investigate various aspects of this compound's behavior, including its flip-flop dynamics between bilayer leaflets and its influence on membrane curvature. mdpi.comosti.govresearchgate.net These simulations are crucial for understanding how this compound contributes to the structural integrity and function of biological membranes. mdpi.com
Table 3: Key Parameters Investigated in MD Simulations of Cholesteryl Esters in Membranes
| Parameter | Description | Significance |
| Order Parameter (Scd) | A measure of the orientational order of the lipid acyl chains. | Indicates the degree of membrane fluidity or rigidity. |
| Bilayer Thickness | The distance between the headgroups of the two lipid leaflets. | Reflects the packing and organization of the membrane. |
| Lateral Diffusion Coefficient | The rate at which lipids move within the plane of the membrane. | A measure of membrane fluidity. |
| Radial Distribution Function | The probability of finding a particle at a certain distance from a reference particle. | Reveals the local organization and interactions between molecules. |
This table outlines important parameters that can be calculated from molecular dynamics simulations to characterize the influence of cholesteryl esters on membrane properties.
Lipid network analysis and pathway modeling are systems biology approaches used to understand the complex interplay of different lipid species within metabolic and signaling networks. nih.govnih.gov These methods integrate large-scale lipidomics data with known biochemical pathways to identify key regulatory hubs and functional modules.
By mapping the connections between this compound and other lipids, enzymes, and genes, it is possible to elucidate its role in broader physiological processes. nih.gov For example, network analysis can help to identify pathways that are significantly impacted by changes in this compound levels, providing insights into its potential involvement in various diseases. nih.gov
Tools for lipid pathway enrichment analysis can be used to identify metabolic pathways that are statistically overrepresented with lipids that are found to be altered in a particular condition. hyperlipea.org This can help to formulate hypotheses about the functional consequences of changes in this compound abundance.
Machine learning (ML) algorithms are increasingly being used to analyze complex lipidomics datasets, which often consist of hundreds or thousands of different lipid species. nih.govresearchgate.net ML models can be trained to recognize patterns in these data that are associated with specific biological states or disease conditions. nih.gov
In the context of this compound research, ML can be applied to identify this lipid as part of a larger biosignature that can be used for disease diagnosis or prognosis. researchgate.net For instance, a machine learning model could be trained to distinguish between healthy individuals and patients with a particular disease based on their plasma lipid profiles, with this compound being one of the key features. nih.gov
Furthermore, ML models can be used to predict the lipid subclass of unknown ion features in mass spectrometry data, which can aid in the identification and annotation of novel lipids, including derivatives of this compound. biorxiv.orgmdpi.com
Table 4: Applications of Machine Learning in this compound Research
| Machine Learning Application | Description | Potential Outcome |
| Biomarker Discovery | Identifying a panel of lipids, including this compound, that are predictive of a disease state. | Development of new diagnostic or prognostic tests. |
| Classification Models | Building models to classify samples into different groups based on their lipid profiles. | Improved patient stratification and personalized medicine. |
| Regression Models | Predicting clinical or physiological parameters based on lipid concentrations. | Understanding the relationship between this compound levels and disease severity. |
| Lipid Annotation | Using ML to predict the identity of unknown lipid species from mass spectrometry data. | Expanding the known lipidome and identifying novel this compound metabolites. |
This table summarizes the potential applications of machine learning techniques in the analysis of lipidomics data, with a focus on their relevance to this compound research.
Biological and Physiological Contexts of Cholesteryl Cervonate: Preclinical and Mechanistic Studies
Occurrence and Distribution in Model Organisms and Cellular Systems
The investigation of cholesteryl cervonate at the cellular level relies on various in vitro models that allow for controlled examination of its synthesis, storage, and metabolic effects. Both established cell lines and primary cell cultures have been employed to elucidate the dynamics of cholesteryl ester formation, particularly the esterification of cholesterol with docosahexaenoic acid (DHA), also known as cervonic acid.
Primary cells have also been utilized to understand the influence of cervonic acid on lipid metabolism. For instance, studies using primary cultured eel hepatocytes demonstrated that incubation with DHA stimulated the synthesis of cholesteryl esters. In this model, DHA was observed to increase the production of cholesteryl esters from radiolabeled acetate, indicating a direct influence on the lipid synthesis pathways within these liver cells nih.gov.
Beyond these specific examples, the broader context of cancer cell biology provides a strong rationale for using various tumor cell lines to study cholesteryl ester metabolism. Many cancer cells exhibit dysregulated cholesterol homeostasis, characterized by increased formation and storage of cholesteryl esters in lipid droplets nih.gov. This makes cancer cell lines valuable tools for investigating the metabolic pathways that could involve this compound. The move towards three-dimensional (3D) culture systems, such as spheroids and organoids, is also gaining traction, as these models more accurately recapitulate the cellular architecture and microenvironment of tissues, offering a more physiologically relevant setting for studying lipid metabolism compared to traditional 2D monolayer cultures nih.gov.
The table below summarizes key in vitro models used in the study of cholesteryl esters derived from DHA.
| Cell Model | Type | Key Findings Related to this compound/DHA-CE |
| MCF-10A | Human Breast Epithelial Cell Line | Forms cholesteryl esters (CE) rich in n-3 fatty acids upon treatment with Docosahexaenoic Acid (DHA). ACAT1 is the primary enzyme for this process. nih.gov |
| Eel Hepatocytes | Primary Cells | Incubation with DHA stimulates the synthesis of cholesteryl esters. nih.gov |
| Various Cancer Cell Lines | e.g., Breast, Glioblastoma, Lymphoma | Generally exhibit increased cholesteryl ester formation and storage, making them relevant models for studying the metabolism of cholesteryl esters, including potentially this compound. nih.gov |
These in vitro systems are crucial for dissecting the molecular mechanisms of this compound formation and its cellular roles under controlled experimental conditions.
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Mechanistic Investigations in Preclinical Models of Cellular and Metabolic Dysfunction
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Influence on Organelle Integrity and Function in Model Systems
This compound, the cholesteryl ester of docosahexaenoic acid (DHA), is a significant component of cellular lipid droplets and lipoproteins. While direct studies focusing exclusively on the effects of this compound on organelle integrity are limited, the influence of its constituent parts—cholesterol and DHA—on membrane and organelle function provides a basis for understanding its potential roles.
The endoplasmic reticulum (ER) and mitochondria are crucial organelles whose functions are intimately linked to their lipid composition. The interface between these two organelles, known as the mitochondria-associated ER membrane (MAM), is a critical hub for lipid synthesis and transport, calcium signaling, and the regulation of mitochondrial dynamics. researchgate.net Cholesterol is known to accumulate in the MAM, where it plays a role in the physical association between the ER and mitochondria. nih.gov Alterations in cholesterol levels within the MAM can impact the transport of other lipids, such as phosphatidylserine, from the ER to mitochondria. nih.gov Given that cholesteryl esters are synthesized in the ER, the specific fatty acyl composition of these esters, including the presence of cervonate (DHA), could influence the lipid environment of the ER and, consequently, the function of MAMs. creative-proteomics.com
DHA itself is known to have profound effects on the properties of biological membranes. Its presence in phospholipids (B1166683) increases membrane fluidity and flexibility, which can facilitate processes like membrane fusion and fission, and modulate the activity of membrane-bound proteins. nih.gov When esterified to cholesterol, the resulting this compound is primarily stored in the hydrophobic core of lipid droplets. creative-proteomics.com These lipid droplets are dynamic organelles that interact with other organelles, including the ER and mitochondria, to regulate cellular lipid homeostasis. The composition of the neutral lipid core of lipid droplets, including the type of cholesteryl esters present, can influence droplet size, stability, and mobilization. Therefore, the enrichment of lipid droplets with this compound could impact organelle function by influencing the trafficking and availability of both cholesterol and DHA for various cellular processes.
In neurological contexts, increased levels of cholesteryl esters have been observed in brain tissues from individuals with neurodegenerative diseases such as Huntington's and Alzheimer's disease. wikipedia.org As DHA is the most abundant omega-3 polyunsaturated fatty acid in the brain, this compound is a relevant molecule in this context. nih.gov The accumulation of cholesteryl ester-laden lipid droplets in neural cells could potentially impact organelle function, leading to cellular stress and neurotoxicity. frontiersin.org For instance, abnormal cholesterol metabolism and disrupted ER-mitochondria contacts are implicated in the pathology of tauopathies. embopress.org
Comparative Studies with Other Cholesteryl Esters
The biological functions and physicochemical properties of cholesteryl esters are not uniform; they are significantly influenced by the structure of their fatty acyl chain. lipotype.comresearchgate.net Comparative studies have highlighted these differences, particularly in relation to fatty acid saturation, length, and degree of unsaturation.
Differential Biological Activities Based on Fatty Acyl Composition
The fatty acid esterified to cholesterol dictates the biological activity of the resulting cholesteryl ester, in part by influencing its metabolic fate and its incorporation into lipoproteins. Cholesteryl esters with polyunsaturated fatty acids (PUFA-CEs), such as this compound and cholesteryl arachidonate, are more susceptible to oxidation than those with saturated or monounsaturated fatty acids. frontiersin.org The oxidation of these PUFA-CEs can generate a diverse array of bioactive molecules with pro-inflammatory or anti-inflammatory properties. frontiersin.org
The composition of cholesteryl esters in serum lipoproteins reflects dietary fatty acid intake and is associated with various cardiometabolic risk factors. oup.comnih.gov For instance, comparisons between the effects of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) supplementation reveal differential effects on plasma lipids, which are transported as cholesteryl esters in lipoproteins. nih.govfrontiersin.org DHA has been shown to have a more pronounced triglyceride-lowering effect and a greater capacity to increase HDL cholesterol compared to EPA. nih.govnih.gov Conversely, DHA can also lead to a greater increase in LDL cholesterol levels than EPA. nih.govfrontiersin.org These differences suggest that cholesteryl docosahexaenoate (cervonate) and cholesteryl eicosapentaenoate are metabolized and trafficked differently, leading to distinct physiological outcomes.
A population-based study investigating the association between fatty acid composition in serum cholesteryl esters and metabolic parameters found that different fatty acids correlated with liver fat content in opposing ways. nih.gov For example, cholesteryl esters of linoleic acid and DHA were inversely correlated with liver fat, whereas those of palmitoleic acid, oleic acid, and arachidonic acid were positively correlated. nih.gov This highlights the specific biological activities imparted by the fatty acyl moiety.
Table 1: Comparative Effects of EPA and DHA on Blood Lipids (Reflecting Cholesteryl Ester Content)
| Parameter | Effect of Eicosapentaenoic Acid (EPA) | Effect of Docosahexaenoic Acid (DHA) | Comparative Outcome |
|---|---|---|---|
| Triglycerides | Lowering | Lowering | DHA has a greater lowering effect nih.govnih.gov |
| HDL Cholesterol | Increase | Increase | DHA has a greater increasing effect nih.govnih.gov |
| LDL Cholesterol | No significant change or slight increase | Increase | DHA leads to a greater increase nih.govfrontiersin.org |
| Heart Rate | Increase | Decrease | DHA lowers heart rate more effectively frontiersin.org |
| Blood Pressure | Lowering | Lowering | DHA has a greater lowering effect frontiersin.org |
Emerging Research Directions and Future Perspectives on Cholesteryl Cervonate
Novel Methodological Developments for Cholesteryl Cervonate Analysis
The accurate analysis of this compound and other cholesteryl esters from complex biological samples has historically been challenging due to their hydrophobicity, chemical inertness, and poor ionization in mass spectrometry. nih.govacs.org However, recent advancements, particularly in liquid chromatography-mass spectrometry (LC-MS), have significantly improved the ability to identify and quantify these molecules.
Modern analytical strategies are increasingly compatible with high-throughput lipidomics, allowing for the comprehensive profiling of numerous lipid species simultaneously. nih.gov A key development is the establishment of reverse-phase LC-MS methods that can robustly detect and quantify both cholesterol and a wide array of cholesteryl esters, including polyunsaturated variants like this compound, from a single lipid extract. acs.orgbiorxiv.org These methods overcome previous bottlenecks related to sample preparation, chromatographic separation, and lipid ionization. biorxiv.org
Tandem mass spectrometry (MS/MS) is a powerful tool used in these analyses. It allows for the specific identification of cholesteryl esters by detecting a characteristic fragment ion corresponding to the cholesterol backbone (m/z 369.351), confirming the identity of the lipid class. researchgate.net Both shotgun lipidomics, which involves direct infusion of lipid extracts, and chromatography-based separation techniques are now powerful approaches for profiling neutral lipids like cholesteryl esters. nih.gov The choice between these methods often depends on the specific research question, with each offering distinct advantages for gleaning information about the biochemistry of these molecules. nih.gov
These methodological improvements are crucial for creating a comprehensive picture of how the content and composition of cholesteryl esters, including this compound, vary across different cell types and tissues under diverse physiological conditions. nih.govacs.org
Comparison of Modern Analytical Techniques for Cholesteryl Ester Analysis
| Technique | Principle | Advantages | Challenges | Reference |
|---|---|---|---|---|
| Reverse-Phase LC-MS/MS | Separates lipids based on hydrophobicity before detection by mass spectrometry, which identifies molecules by mass-to-charge ratio and fragmentation patterns. | High sensitivity and specificity; allows for quantification of individual cholesteryl ester species from complex mixtures; compatible with high-throughput lipidomics. | Requires specialized equipment; optimization of chromatographic conditions can be complex. | nih.govacs.orgbiorxiv.org |
| Shotgun Lipidomics (Direct Infusion MS) | Direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation. | Very high throughput; rapid analysis. | Can suffer from ion suppression effects where highly abundant lipids mask the signal from less abundant ones; difficulty in distinguishing isomeric and isobaric species. | nih.gov |
Integration of Multi-Omics Data for Systems-Level Understanding of this compound Biology
To fully comprehend the biological significance of this compound, researchers are moving beyond single-level analyses and adopting a systems biology approach. This involves integrating high-dimensional data from multiple "omics" fields—such as genomics, transcriptomics, proteomics, and lipidomics—to build a comprehensive model of metabolic and regulatory networks. creative-proteomics.comolink.com The integration of these datasets has the potential to uncover novel relationships between genes, proteins, and lipid molecules that would be missed by studying each in isolation. researchgate.netnih.gov
For instance, by combining lipidomics data with transcriptomics, researchers can link changes in the levels of specific cholesteryl esters to alterations in the expression of genes involved in lipid metabolism. creative-proteomics.com This can help identify key regulatory pathways and transcription factors that control this compound synthesis, transport, and hydrolysis. nih.gov A systems approach has been successfully used to interrogate hepatic cholesterol metabolism by combining deep proteomics and quantitative lipidomics across genetically distinct mouse strains, revealing novel protein regulators of cholesteryl ester accumulation. researchgate.net
This multi-omics strategy is particularly valuable for understanding complex diseases where lipid dysregulation is a key feature, such as cardiovascular disease and Alzheimer's disease. researchgate.netnih.gov Integrating genomics with lipidomics, for example, can identify genetic variants (single-nucleotide polymorphisms or SNPs) associated with altered levels of specific cholesteryl esters, thereby providing insights into the genetic determinants of lipid metabolism and disease risk. nih.govplos.org Such approaches can move research from statistical associations toward a deeper biological understanding and the identification of new therapeutic targets. researchgate.net Ultimately, these integrative models will clarify how the this compound pool is regulated and how it, in turn, influences broader cellular and physiological processes. e-enm.org
Advanced In Vitro and Ex Vivo Model Systems for Functional Studies
Traditional two-dimensional (2D) cell culture systems have provided foundational knowledge but often fail to replicate the complex microenvironment of tissues in vivo. nih.gov Consequently, the field is increasingly adopting advanced three-dimensional (3D) culture systems and ex vivo models to study the functional roles of this compound in a more physiologically relevant context. frontiersin.org
3D In Vitro Models: Spheroids and organoids are at the forefront of this shift. nih.gov These self-organizing 3D structures can recapitulate the cellular architecture and function of specific organs. cherrybiotech.com For example, cerebral organoids derived from human pluripotent stem cells are being used to model early brain development and investigate how environmental factors, such as high cholesterol, affect neural progenitor cells. oup.com Intestinal organoids have been used to study how bacterial infections alter cellular sterol metabolism. nih.gov Culturing cells in 3D has been shown to significantly alter the transcriptome related to cholesterol homeostasis compared to 2D cultures, highlighting the importance of these more complex models. nih.gov These systems allow researchers to probe the function of this compound in processes like cell differentiation, lipid storage, and intercellular signaling in a setting that more closely mimics a real organ. frontiersin.orgyoutube.com
Ex Vivo Models: The culture of intact tissue fragments provides another powerful platform. For instance, ex vivo models of human adipose tissue allow for the study of lipid metabolism and the secretion of extracellular vesicles in a native tissue context. mdpi.com Similarly, the culture of human atherosclerotic plaques removed during surgery offers a model to study the behavior of immune cells and lipid dynamics directly within the diseased tissue. nih.gov These models preserve the complex interactions between different cell types and the extracellular matrix, which are crucial for understanding the role of cholesteryl esters in pathologies like atherosclerosis. nih.gov
Advanced Models for Studying Cholesteryl Ester Function
| Model System | Description | Applications in Lipid Research | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| 2D Cell Culture | Monolayer of cells grown on a flat surface. | Basic mechanistic studies of lipid uptake, synthesis, and storage. | High-throughput, cost-effective, easy to manipulate. | Lacks physiological architecture and cell-cell interactions of native tissue. | semanticscholar.org |
| 3D Spheroids | Self-assembled aggregates of cells grown in suspension or non-adherent plates. | Studying altered cholesterol metabolism in cancer; drug screening. | Better recapitulation of cell-cell interactions and metabolic gradients than 2D models. | Lacks the complex tissue organization and multiple cell types of organoids. | nih.govnih.gov |
| Organoids | Stem cell-derived 3D structures that self-organize to mimic the structure and function of an organ. | Modeling organ development, host-pathogen interactions, and metabolic diseases (e.g., fatty liver disease). | Closely resembles in vivo organ architecture and function; suitable for studying human-specific processes. | More complex and costly to culture; may lack vascularization and immune components. | frontiersin.orgcherrybiotech.comoup.com |
| Ex Vivo Tissue Culture | Intact tissue fragments (e.g., adipose tissue, arterial plaques) maintained in culture for a short period. | Investigating lipid metabolism and cellular responses within the native tissue microenvironment. | Preserves the original tissue architecture and cellular heterogeneity. | Limited viability over time; difficult to perform genetic manipulations. | mdpi.comnih.gov |
Unexplored Physiological and Mechanistic Roles of this compound
While it is well-established that cholesteryl esters serve as a storage and transport form of cholesterol, the specific physiological and mechanistic roles of individual molecular species like this compound are largely undefined. nih.gov Future research is poised to explore these unique functions, particularly in tissues where its precursor, DHA, is highly enriched, such as the brain and retina.
A major emerging area of interest is the role of cholesteryl ester accumulation in the pathogenesis of neurodegenerative disorders, including Alzheimer's disease. nih.gov Recent studies in mouse models have shown that Alzheimer's-like pathology is associated with a buildup of cholesteryl esters in the brain, and reducing these levels can prevent brain damage and behavioral changes. sciencedaily.comnews-medical.net While these studies often look at total cholesteryl esters, the specific contribution of polyunsaturated species like this compound is a critical and unexplored question. It is plausible that this compound has a distinct role, either protective or pathological, given the known importance of DHA in neuronal function.
Further research is also needed to understand how this compound is trafficked and utilized within cells. While it is a major component of intracellular lipid droplets, its dynamic regulation and the specific enzymes that mobilize it for use in membrane synthesis or signaling are not fully understood. nih.gov The potential for oxidized cholesteryl esters, including oxidized forms of this compound, to act as bioactive signaling molecules is another frontier. nih.gov Oxidation can dramatically change the function of a cholesteryl ester from an inert storage molecule to a potent signaling agent, but the specific biological activities of oxidized this compound remain to be discovered. nih.gov Finally, the role of this compound in modulating innate immunity and host defense is an area ripe for investigation, as cholesterol metabolism is intricately linked with immune cell function. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
